

# "isomers of tricresyl phosphate and their toxicity"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bis(o-cresyl) p-Cresyl Phosphate-d7*

Cat. No.: *B15599793*

[Get Quote](#)

An In-depth Technical Guide on the Isomers of Tricresyl Phosphate and Their Toxicity

## Introduction

Tricresyl phosphate (TCP) is an organophosphate compound widely utilized as a flame retardant, plasticizer in vinyl plastics and lacquers, and as an anti-wear additive in lubricants and hydraulic fluids.<sup>[1][2]</sup> Commercial TCP is a complex mixture of ten different isomers, which are esters of phosphoric acid and cresol (a mixture of ortho-, meta-, and para-methylphenol).<sup>[1][3]</sup> The toxicological profile of TCP is heavily dependent on its isomeric composition, with certain isomers posing significant health risks, most notably neurotoxicity. This guide provides a comprehensive overview of the isomers of tricresyl phosphate, their distinct toxicological properties, underlying mechanisms of action, and the experimental methodologies used for their assessment.

## Isomeric Structure of Tricresyl Phosphate

Tricresyl phosphate is a triaryl phosphate ester. The specific toxicity of a TCP mixture is determined by the position of the methyl group on the cresol moieties (ortho, meta, or para). The ten possible isomers arise from the different combinations of these three cresol variants attached to the central phosphate group.<sup>[3]</sup> The most well-studied and toxicologically significant isomer is tri-ortho-cresyl phosphate (TOCP).<sup>[1][4]</sup> Commercial TCP products manufactured today are formulated to contain minimal amounts of ortho-isomers due to their established neurotoxic potential.<sup>[5][6]</sup>

## Toxicity Profiles of TCP Isomers

The toxicity of tricresyl phosphate is isomer-specific, with the ortho-substituted isomers being the primary drivers of neurotoxicity.<sup>[4][7]</sup> The meta- and para-isomers are considered relatively non-toxic in terms of neurodegeneration but may contribute to other systemic effects.<sup>[8][9]</sup>

## Organophosphate-Induced Delayed Neuropathy (OPIDN)

The most severe toxic effect associated with TCP is Organophosphate-Induced Delayed Neuropathy (OPIDN), a debilitating neurological condition characterized by the distal degeneration of long axons in both the peripheral and central nervous systems.<sup>[10][11]</sup>

- **Symptoms:** The onset of OPIDN is delayed, typically occurring 1 to 4 weeks after exposure. <sup>[10][12]</sup> Initial symptoms include cramping pains in the calves, followed by progressive weakness, numbness, and paresthesia in the lower limbs, often in a "stocking-glove" distribution.<sup>[12]</sup> In severe cases, this can progress to paralysis of the lower limbs (paraplegia), with a characteristic high-stepping gait, and may also affect the upper limbs.<sup>[10][12]</sup> While sensory recovery can occur, motor deficits and spastic ataxia may be permanent.<sup>[10][13]</sup>
- **Causative Agent:** Only TCP isomers containing at least one ortho-cresyl group are capable of causing OPIDN.<sup>[4][8]</sup> Historical mass poisonings, such as the "Ginger Jake" incident in the 1930s, were caused by contamination with tri-ortho-cresyl phosphate (TOCP).<sup>[13]</sup> Studies in hens have shown that the relative potency for inducing OPIDN is highest for mono-ortho-TCPs, followed by di-ortho-TCPs, and then tri-ortho-TCP, with a relative potency ratio of 10:5:1.<sup>[14][15]</sup>

## Mechanism of Neurotoxicity

The primary molecular target for OPIDN initiation is Neuropathy Target Esterase (NTE), an enzyme located in the nervous system.<sup>[11]</sup> The mechanism involves a two-step process:

- **Metabolic Activation:** TOCP itself is not the direct neurotoxic agent. It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form a cyclic metabolite called cresyl saligenin phosphate (CBDP), also known as 2-(ortho-cresyl)-4H-1,2,3-benzodioxaphosphorin-2-one.<sup>[1][16]</sup> This metabolic activation can only occur when there is an ortho-methyl group on at least one of the cresyl rings.<sup>[8]</sup>

- Inhibition and Aging of NTE: The active metabolite (CBDP) phosphorylates the active site of NTE. For OPIDN to occur, two conditions must be met: more than 70% of NTE activity must be inhibited, and the phosphorylated enzyme must undergo a subsequent "aging" reaction. [11] Aging involves the cleavage of one of the R-groups from the phosphorus atom, leaving a negatively charged group attached to the enzyme. This irreversible change is believed to trigger the cascade of events leading to axonal degeneration.[11]

In contrast, inhibitors that can bind to NTE but cannot undergo the aging process (like phosphinates and carbamates) do not cause OPIDN and can even protect against it if administered prior to a neuropathic OP.[11]

[Click to download full resolution via product page](#)

Caption: Mechanism of TOCP-induced delayed neurotoxicity (OPIDN).

## Reproductive and Endocrine Toxicity

Beyond neurotoxicity, certain TCP isomers have been implicated in reproductive and developmental toxicity. Unlike OPIDN, these effects are not exclusively linked to the ortho-isomers.[\[5\]](#)

- Male Reproductive System: Studies in rats have shown that TCP can cause infertility in males.[\[17\]](#) Exposure to TOCP led to dose-dependent decreases in sperm motility and density, as well as alterations in sperm morphology.[\[7\]](#)
- Female Reproductive System: In female rats, TCP exposure has been associated with increased ovarian weights and significantly elevated serum estradiol levels.[\[17\]](#)[\[18\]](#) Butylated triphenyl phosphate (BTP), a related compound, caused abnormal estrous cycles.[\[17\]](#)[\[18\]](#)
- Endocrine Disruption: The observed effects on reproductive organs, along with findings of cytoplasmic vacuolization of the adrenal cortex and ovarian interstitial cell hypertrophy in mice, suggest that TCP isomers may act as endocrine disruptors.[\[5\]](#)[\[19\]](#) The mechanism may involve the inhibition of neutral cholesterol ester hydrolase, an enzyme involved in steroid hormone synthesis.[\[5\]](#)

## Quantitative Toxicity Data

The following tables summarize available quantitative data on the toxicity of various tricresyl phosphate isomers and mixtures.

Table 1: Acute Toxicity (LD50) of TCP Isomers

| Isomer/Mixture                    | Species  | Route  | LD50 (mg/kg) | Citation(s)          |
|-----------------------------------|----------|--------|--------------|----------------------|
| Tri-ortho-cresyl phosphate (TOCP) | Rat      | Oral   | 1,160        | <a href="#">[20]</a> |
| Tri-ortho-cresyl phosphate (TOCP) | Mouse    | Oral   | 900          | <a href="#">[20]</a> |
| Tri-meta-cresyl phosphate (TMCP)  | Chicken  | Oral   | >2,000       | <a href="#">[5]</a>  |
| Tri-para-cresyl phosphate (TPCP)  | Multiple | Oral   | >2,000       | <a href="#">[5]</a>  |
| TCP (Mixed Isomers)               | Rat      | Gavage | >5,800       | <a href="#">[19]</a> |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Neurotoxicity

| Isomer/Mixture                    | Species | Exposure            | NOAEL         | LOAEL         | Endpoint            | Citation(s)          |
|-----------------------------------|---------|---------------------|---------------|---------------|---------------------|----------------------|
| Tri-ortho-cresyl phosphate (TOCP) | Chicken | 90 days (oral)      | -             | 2.5 mg/kg/day | Neurotoxic symptoms | <a href="#">[4]</a>  |
| TCP (2.5-3.3% ortho-isomers)      | Chicken | Single (oral)       | 295 mg/kg     | 590 mg/kg     | OPIDN               | <a href="#">[14]</a> |
| Tri-ortho-cresyl phosphate (TOCP) | Cat     | Subchronic (dermal) | 0.5 mg/kg/day | -             | Hindlimb weakness   | <a href="#">[14]</a> |

Table 3: In Vitro Cytotoxicity and Neurotoxicity

| Isomer/Mixture                       | Cell Type                    | Endpoint                      | IC50 / Effect Concentration | Citation(s)          |
|--------------------------------------|------------------------------|-------------------------------|-----------------------------|----------------------|
| TOCP, TmCP, TpCP (Symmetric Isomers) | Primary Cortical Neurons     | Cytotoxicity                  | ≥80 μM                      | <a href="#">[16]</a> |
| Cresyl Saligenin Phosphate (CBDP)    | Primary Cortical Neurons     | Cytotoxicity                  | 15 μM                       | <a href="#">[16]</a> |
| TOCP                                 | Primary Cortical Neurons     | Neurite Network Reduction     | 10 μM                       | <a href="#">[16]</a> |
| TmCP, TpCP, TCP Mixture              | Primary Cortical Neurons     | Neurite Network Reduction     | No effect at 10 μM          | <a href="#">[16]</a> |
| Most TCPs (including TOCP)           | Primary Rat Cortical Neurons | Decreased Electrical Activity | 10 μM (after 48h exposure)  | <a href="#">[21]</a> |

## Experimental Protocols

The toxicological evaluation of TCP isomers relies on a combination of in vivo and in vitro experimental models.

### In Vivo Studies for OPIDN Assessment

The adult hen is the preferred animal model for studying OPIDN because its sensitivity to the neurotoxic effects of ortho-TCP isomers is similar to that of humans.<sup>[4]</sup> Rodents are much less sensitive.<sup>[4]</sup>

- Typical Protocol:
  - Animal Model: Adult domestic hens.
  - Dosing: Test compounds are typically administered via oral gavage, either as a single dose or in repeated doses over a period (e.g., 90 days).
  - Observation Period: Animals are observed for a period of at least 3-4 weeks to allow for the delayed onset of neurological symptoms.
  - Clinical Assessment: Regular evaluation for clinical signs of neurotoxicity, such as ataxia (incoordination), weakness, and paralysis, using a standardized scoring system.
  - Histopathology: At the end of the study, nerve tissue (e.g., spinal cord, peripheral nerves) is collected. Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine for characteristic signs of axonal degeneration and secondary demyelination.<sup>[10]</sup>
  - Biochemical Analysis: Measurement of NTE activity in brain and spinal cord tissue to correlate inhibition levels with clinical signs.

[Click to download full resolution via product page](#)

Caption: Typical experimental workflow for in vivo OPIDN assessment in hens.

## In Vitro Neurotoxicity Assays

In vitro models using primary neuronal cultures or cell lines (e.g., SH-SY5Y) are employed to investigate cellular mechanisms of toxicity, assess cytotoxicity, and screen compounds for neurotoxic potential.[21]

- Methodologies:
  - Cell Culture: Primary cortical neurons are isolated from rodent embryos and cultured for several days to allow for the development of mature neuronal networks.[16]
  - Compound Exposure: Cells are incubated with different concentrations of TCP isomers or their metabolites for a defined period (e.g., 24-48 hours).[16][21]
  - Endpoint Measurement:
    - Cell Viability: Assessed using assays like MTT or LDH release to determine cytotoxic concentrations (IC50).[21]
    - Neurite Outgrowth: Cells are immunostained for neuronal markers (e.g.,  $\beta$ -III tubulin), and images are analyzed to quantify neurite length, branching, and network complexity.[16][21]

- **Neuronal Electrical Activity:** Spontaneous electrical activity in neuronal networks is measured using microelectrode arrays (MEAs).[21]
- **Calcium Imaging:** Changes in intracellular calcium concentration in response to stimuli like glutamate are measured to assess effects on receptor function.[16]

## Logical Relationships in TCP Toxicity

The toxicity of tricresyl phosphate is a direct function of its isomeric structure, which dictates its metabolic fate and interaction with biological targets.



[Click to download full resolution via product page](#)

Caption: Relationship between TCP isomer structure and toxicity.

## Conclusion

The toxicity of tricresyl phosphate is intricately linked to its isomeric composition. The presence of an ortho-methyl group is a prerequisite for the metabolic activation that leads to the inhibition of Neuropathy Target Esterase and the subsequent development of Organophosphate-Induced

Delayed Neuropathy, the most severe adverse effect. While tri-ortho-cresyl phosphate is the most infamous isomer, mixed ortho-esters may be even more potent.[22] In contrast, meta- and para-isomers lack the potential to cause OPIDN but are not devoid of other toxicities, contributing to reproductive and endocrine-disrupting effects. A thorough understanding of the structure-toxicity relationship is crucial for the risk assessment and regulation of commercial TCP-containing products to mitigate the significant hazards posed by neurotoxic isomers.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 2. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. series.publisso.de [series.publisso.de]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. scholars.unh.edu [scholars.unh.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Cholinesterase Inhibitors: Part 6: Organophosphate-Induced Delayed Neuropathy (OPIDN) | Environmental Medicine | ATSDR [archive.cdc.gov]
- 13. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. researchgate.net [researchgate.net]

- 16. Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate (CAS No. 1330-78-5) in F344/N Rats and B6C3F1 Mice (Gavage and Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Triorthocresyl phosphate - IDLH | NIOSH | CDC [cdc.gov]
- 21. In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of the hazards of industrial exposure to tricresyl phosphate: a review and interpretation of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["isomers of tricresyl phosphate and their toxicity"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599793#isomers-of-tricresyl-phosphate-and-their-toxicity]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)